molecular formula C14H15N3O2 B12904266 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one CAS No. 89868-11-1

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one

Katalognummer: B12904266
CAS-Nummer: 89868-11-1
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: YKBJGAFCDDLCQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a morpholine ring and a phenyl group attached to the pyridazinone core. Pyridazinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-3,6-dihydropyridazine-1,2-dione with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Chlorophenyl)-6-(morpholin-4-yl)-3-oxo-2H-pyridazine: Similar structure but with a chlorine atom on the phenyl ring.

    4-(4-Methoxyphenyl)-6-(morpholin-4-yl)-3-oxo-2H-pyridazine: Contains a methoxy group instead of a phenyl group.

    4-(4-Nitrophenyl)-6-(morpholin-4-yl)-3-oxo-2H-pyridazine: Features a nitro group on the phenyl ring.

Uniqueness

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of the morpholine ring and phenyl group, which imparts distinct biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Eigenschaften

89868-11-1

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

5-morpholin-4-yl-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C14H15N3O2/c18-14-13(17-6-8-19-9-7-17)10-12(15-16-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18)

InChI-Schlüssel

YKBJGAFCDDLCQZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC(=NNC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.